Hoechst 33258 (trihydrochloride)
Description
Historical Context and Significance in DNA Research
Developed in the early 1970s by the German company Hoechst AG, Hoechst 33258 is part of a family of blue fluorescent dyes. mdpi.comwikipedia.org Its significance in DNA research stems from its ability to specifically bind to the minor groove of double-stranded DNA (dsDNA), with a strong preference for adenine-thymine (A-T) rich regions. wikipedia.orglumiprobe.comsyronoptics.com This binding event leads to a substantial increase in its fluorescence intensity, approximately 30-fold, providing a high signal-to-noise ratio for clear visualization of DNA within cells. mdpi.com Unlike some other DNA stains, Hoechst 33258 is a non-intercalating dye, meaning it fits within the groove of the DNA helix rather than inserting itself between the base pairs, thus causing minimal distortion to the DNA structure. mdpi.comwikipedia.org
The specificity of Hoechst 33258 for the minor groove and its A-T preference have made it a valuable tool for studying DNA topology and accessibility. The interaction involves the formation of hydrogen bonds between the dye and the A-T base pairs. nih.gov The binding of Hoechst 33258 can occur in different modes, including a high-affinity binding to the B-DNA minor groove and a lower-affinity interaction with the sugar-phosphate backbone. mdpi.com
Overview of Primary Research Paradigms and Applications
The unique characteristics of Hoechst 33258 have led to its widespread use in a variety of research applications, primarily centered around its ability to stain DNA in both living and fixed cells. mdpi.comaatbio.comaatbio.com This versatility makes it a cornerstone in many experimental designs.
Key Applications of Hoechst 33258:
Fluorescence Microscopy: Hoechst 33258 is extensively used as a nuclear counterstain in immunofluorescence experiments. nih.govabcam.com Its blue fluorescence provides a clear demarcation of the nucleus, allowing for the localization of other fluorescently labeled proteins or cellular structures. nih.gov
Flow Cytometry: In flow cytometry, Hoechst 33258 is employed for cell cycle analysis. chegg.com The intensity of its fluorescence is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle. It is also used in combination with other dyes like propidium (B1200493) iodide to distinguish between live, apoptotic, and necrotic cells. aatbio.com
Apoptosis Detection: A hallmark of apoptosis is chromatin condensation. Hoechst 33258 stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells, making it a reliable marker for identifying and quantifying apoptotic cells. genscript.commedchemexpress.comresearchgate.net
Chromosome Analysis and Karyotyping: The dye's ability to bind to specific regions of chromosomes allows for the visualization of chromosome bands, aiding in karyotyping and the identification of chromosomal abnormalities. nih.govnih.govresearchgate.net It is often used in conjunction with other dyes like Chromomycin A3 for bivariate flow karyotyping, which distinguishes chromosomes based on both their DNA content and base-pair composition. nih.govnih.gov
High-Throughput Screening: The simplicity and reliability of Hoechst staining make it suitable for automated, high-throughput screening assays to assess cell viability, proliferation, and other cellular responses to various stimuli. syronoptics.com
Interactive Data Tables
Table 1: Physicochemical and Spectroscopic Properties of Hoechst 33258
| Property | Value | Reference |
| Molecular Weight | 533.88 g/mol | aatbio.com |
| Excitation Maximum (bound to dsDNA) | ~352 nm | aatbio.comabcam.com |
| Emission Maximum (bound to dsDNA) | ~461 nm | aatbio.comabcam.com |
| Excitation Maximum (unbound) | ~350 nm | wikipedia.org |
| Emission Maximum (unbound) | 510–540 nm | wikipedia.orglumiprobe.com |
| DNA Binding Site | Minor groove of dsDNA | mdpi.comwikipedia.orgsyronoptics.com |
| Base Pair Preference | Adenine-Thymine (A-T) rich regions | wikipedia.orglumiprobe.comsyronoptics.com |
Table 2: Common Applications of Hoechst 33258 in Research
| Application | Principle | Key Findings/Observations | References |
| Nuclear Staining | Binds to DNA in the nucleus, emitting blue fluorescence. | Provides clear visualization of nuclear morphology and localization of other cellular components. | nih.govabcam.com |
| Cell Cycle Analysis | Fluorescence intensity correlates with DNA content. | Allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). | chegg.com |
| Apoptosis Detection | Stains condensed chromatin in apoptotic cells more brightly. | Enables identification and quantification of apoptotic cells based on nuclear morphology. | genscript.commedchemexpress.comresearchgate.net |
| Chromosome Analysis | Binds to specific chromosomal regions, creating banding patterns. | Facilitates karyotyping and the study of chromosome structure. | nih.govnih.govresearchgate.net |
| Live/Dead Cell Discrimination | Used with membrane-impermeable dyes like propidium iodide. | Distinguishes between live cells (intact membranes) and dead cells (compromised membranes). | aatbio.com |
Structure
2D Structure
Properties
Molecular Formula |
C25H37Cl3N6O6 |
|---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;pentahydrate;trihydrochloride |
InChI |
InChI=1S/C25H24N6O.3ClH.5H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;5*1H2 |
InChI Key |
FSUIEDWKXBGNOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.O.O.O.O.Cl.Cl.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Nucleic Acid Interaction
DNA Minor Groove Binding Specificity
Hoechst 33258 exhibits a pronounced preference for binding within the minor groove of double-stranded DNA. This specificity is a key determinant of its function and applications.
A defining characteristic of Hoechst 33258 is its strong affinity for DNA regions rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. biomol.commedchemexpress.comselleckchem.combioscience.co.uk This preference is a cornerstone of its mechanism, directing the dye to specific locations along the DNA molecule. The fluorescence of Hoechst 33258 is significantly enhanced when bound to A/T-rich double-stranded DNA. selleckchem.combioscience.co.uk
Unlike some other DNA-binding molecules, Hoechst 33258 binds in a non-intercalative manner. biomol.com This means that instead of inserting itself between the base pairs of the DNA helix, it fits snugly within the minor groove. This mode of binding is crucial to its ability to recognize specific DNA sequences.
The molecular structure of Hoechst 33258 is well-suited for accommodation within the narrow confines of the DNA minor groove. caymanchem.comselleckchem.com Its elongated and curved shape allows it to conform to the helical twist of the DNA, maximizing its contact with the floor of the groove.
Research has identified that the optimal binding sites for Hoechst 33258 are sequences containing consecutive stretches of adenine and thymine, such as AAA/TTT sequences. biomol.com The dye's affinity for these sites is a primary factor in its use for labeling specific regions of chromosomes.
Quantitative Aspects of DNA Binding
The interaction between Hoechst 33258 and DNA is not only specific but also characterized by a strong binding affinity.
Hoechst 33258 binds to DNA with high affinity, a property that contributes to its effectiveness as a fluorescent stain. biomol.com This strong binding ensures that the dye remains associated with the DNA, allowing for stable and bright fluorescence for visualization.
Multiple Binding Modes and Stoichiometries (Monomer, Dimer, Tetramer)
Research has revealed that Hoechst 33258 can bind to DNA in various stoichiometries, including as a monomer, a dimer, and even a tetramer. nih.govresearchgate.net The dominant binding mode is dependent on the dye-to-DNA phosphate (B84403) ratio (D/P).
Monomer Binding: At low D/P ratios (typically less than 0.05), the dye binds as a monomer. nih.gov This is the high-affinity binding mode where a single dye molecule occupies the minor groove. nih.gov
Dimer Binding: As the concentration of the dye increases, a second binding mode emerges where two dye molecules are believed to be sandwiched in the same region of the minor groove. nih.gov
Tetramer Binding: At even higher concentrations, evidence suggests the formation of dye associates, likely tetramers, which then bind to the DNA. nih.govresearchgate.net One proposed model suggests that in a bound tetramer, one dimer is inserted into the minor groove while the other is positioned over the first, interacting with the sugar-phosphate backbone. researchgate.net
These multiple binding modes have been distinguished by various spectroscopic techniques, revealing different fluorescence properties for each state. For instance, "Type 1" binding, associated with the monomer, has a high fluorescence quantum yield, while "Type 2" binding, occurring at higher dye concentrations, leads to fluorescence quenching. nih.govacs.orgmedchemexpress.com
| Binding Mode | Stoichiometry | Key Characteristics |
| Type 1 | Monomer | High-affinity binding in the minor groove; high fluorescence quantum yield. nih.govacs.org |
| Type 2 | Dimer/Other | Lower affinity binding; results in fluorescence quenching. nih.govacs.org |
| Tetramer Complex | Tetramer | Occurs at high dye concentrations; involves dye associates binding to DNA. nih.govresearchgate.net |
Influence of Ionic Strength on Binding Modes
The ionic strength of the surrounding solution has a profound effect on the binding of Hoechst 33258 to DNA. nih.govtandfonline.com The interactions are highly sensitive to salt concentration, which can modulate both the affinity and the specificity of the binding. nih.govtandfonline.comtandfonline.com
At low ionic strength, Hoechst 33258 does not exhibit a strong preference for AT-rich sequences. tandfonline.comtandfonline.com However, as the ionic strength increases, the high-affinity binding mode to AT sequences becomes more pronounced. nih.govtandfonline.comtandfonline.com This is because the increased concentration of counter-ions screens the negative charges of the DNA phosphate backbone, reducing the non-specific electrostatic interactions and favoring the more specific minor groove binding. tandfonline.com
| Ionic Strength (Na+ concentration) | Effect on Hoechst 33258 Binding |
| Low (e.g., < 0.01 M) | Reduced specificity for AT sequences; multiple binding interactions are sensitive. tandfonline.comtandfonline.com |
| High (e.g., > 0.01 M) | High-affinity binding to AT sequences becomes more apparent. tandfonline.comtandfonline.com |
| Increasing from 4x10⁻³ M to 2x10⁻² M | ~700-fold increase in the strong binding association constant. tandfonline.com |
Effect of DNA Hydration Degree on Binding Mechanism
The role of water molecules in the binding process is complex and has been investigated using techniques such as isothermal titration calorimetry and osmotic stress methods. nih.govnih.govacs.org These studies reveal a nuanced picture of hydration changes upon Hoechst 33258 binding.
Calorimetric measurements indicate a negative heat capacity change for the reaction, which is consistent with the release of water molecules from the interface of the Hoechst-DNA complex. nih.govnih.govacs.org This suggests that the binding event is, in part, driven by the favorable entropy gain from the release of ordered water molecules from both the DNA minor groove and the dye itself.
Interaction with Non-Canonical Nucleic Acid Structures
The interaction of Hoechst 33258 is not limited to canonical B-form DNA. Its binding to other nucleic acid structures reveals further complexities of its molecular recognition properties.
Duplex-Triplex Transition in Nucleic Acid Complexes
Studies on the interaction of Hoechst 33258 with DNA have shown that at certain concentrations, the dye can induce a transition from a duplex to a triplex structure. semanticscholar.orgysu.amysu.am This phenomenon is observed through changes in the melting profiles of the DNA-dye complexes. At low ligand concentrations (r ≤ 0.2, where r is the ratio of dye to DNA base pairs), the melting curves are typically monophasic, indicating a simple duplex melting. semanticscholar.orgysu.am However, at higher concentrations (0.2 < r ≤ 0.33), the melting curves can become biphasic, suggesting the presence of a more stable structure that melts at a higher temperature, which is interpreted as a triplex. semanticscholar.orgysu.am
This duplex-to-triplex transition is also influenced by the ionic strength of the solution. semanticscholar.org The stability of the triplex structure is dependent on the charge neutralization of the phosphate backbone, which is facilitated by the cationic Hoechst 33258 molecule.
Interaction with RNA Analogs
While Hoechst 33258 is predominantly recognized for its high affinity for the minor groove of DNA, research has demonstrated its capability to interact with various RNA structures. This binding is generally characterized by a lower affinity compared to its interaction with DNA, and the specificity is often directed towards non-duplex regions of RNA, such as bulges and loops.
Studies have shown that Hoechst 33258 can bind to transfer RNA (tRNA) primarily through hydrophobic interactions on the surface of the molecule. scirp.org This interaction results in a significant increase in the fluorescence intensity of the dye, although it is not accompanied by a substantial shift in the emission spectrum, a characteristic also observed in its binding to hairpin oligonucleotide HP1. scirp.org This suggests that the dye does not intercalate into the RNA structure but rather associates with it externally.
A notable example of specific RNA interaction is the binding of Hoechst 33258 to a thymidylate synthase (TS) mRNA construct. nih.gov This interaction is significant as TS is a key target for certain anticancer drugs. Research has revealed that Hoechst 33258 binds to a site 1 construct of TS mRNA with a dissociation constant (KD) of approximately 60 nM, which is a considerably stronger affinity than that observed for aminoglycosides that also target this RNA structure. nih.gov The binding is competitive with aminoglycosides, indicating an overlap in their binding sites. nih.gov
Crucially, the specific binding of Hoechst 33258 to the TS mRNA construct is dependent on the presence of a non-duplex CC bubble region. nih.gov Footprinting and direct binding studies have confirmed the importance of this structural motif for the interaction. nih.gov Interestingly, while the presence of the bubble is critical, its exact structure is not. nih.gov This requirement for non-duplex elements for high-affinity binding is a recurring theme, as similar observations have been made with a TAR RNA construct from HIV-1, where a uridine (B1682114) bulge was found to be important for specific binding of the dye. nih.gov
Table 1: Binding Characteristics of Hoechst 33258 with RNA Analogs
| RNA Analog | Key Structural Feature for Binding | Dissociation Constant (KD) | Method of Interaction | Reference |
|---|---|---|---|---|
| Thymidylate Synthase (TS) mRNA site 1 construct | CC bubble | ~60 nM | Competitive with aminoglycosides, overlaps binding sites | nih.gov |
| Transfer RNA (tRNA) | Not specified, surface binding | Not specified | Hydrophobic interactions | scirp.org |
| TAR RNA construct (HIV-1) | Uridine bulge | Not specified | Specific binding dependent on bulge | nih.gov |
Interaction with Extranuclear Biomolecules (e.g., Serum Albumin)
Beyond its interactions with nucleic acids, Hoechst 33258 can also bind to other biomolecules, most notably serum albumins, which are abundant proteins in the bloodstream. The interaction of Hoechst 33258 with bovine serum albumin (BSA) has been studied to understand the nature of these binding events under conditions that simulate a physiological environment. nih.govresearchgate.net
Spectroscopic analyses, including absorption, fluorescence, and circular dichroism (CD), have been employed to characterize the binding of Hoechst 33258 to BSA. nih.govresearchgate.net The binding of the dye to BSA is indicated by changes in the absorption spectra of the protein. nih.govresearchgate.net Fluorescence data suggest a combination of both dynamic and static quenching mechanisms are involved in this interaction. nih.govresearchgate.net
The binding constant (K) for the Hoechst 33258-BSA complex has been determined to be 2.08 x 107 M-1, with approximately 1.36 binding sites (n) per albumin molecule. nih.gov Thermodynamic analysis at different temperatures revealed that the interaction is predominantly driven by hydrophobic forces. nih.gov The binding process is characterized by a positive enthalpy change (ΔH = +102.785 kJ mol-1) and a large positive entropy change (ΔS = +490.18 J mol-1 K-1), resulting in a negative Gibbs free energy change (ΔG = -491.708 kJ mol-1), which indicates a spontaneous binding process. nih.gov
Furthermore, the interaction with Hoechst 33258 induces conformational changes in BSA. Circular dichroism studies have shown a loss in the secondary structure of BSA upon binding, although it also leads to an increase in the thermal stability of the protein. nih.govresearchgate.net The fluorescence anisotropy of Hoechst 33258 increases significantly upon binding to BSA, which is consistent with the dye becoming more rotationally constrained within the protein environment. nih.gov
Table 2: Thermodynamic Parameters for the Interaction of Hoechst 33258 with Bovine Serum Albumin (BSA)
| Parameter | Value | Unit | Significance | Reference |
|---|---|---|---|---|
| Binding Constant (K) | 2.08 x 107 | M-1 | High affinity of binding | nih.gov |
| Number of Binding Sites (n) | 1.36 | Indicates approximately one primary binding site | nih.gov | |
| Enthalpy Change (ΔH) | +102.785 | kJ mol-1 | Endothermic process, suggests hydrophobic interactions | nih.gov |
| Entropy Change (ΔS) | +490.18 | J mol-1 K-1 | Major driving force of the binding | nih.gov |
| Gibbs Free Energy Change (ΔG) | -491.708 | kJ mol-1 | Spontaneous binding | nih.gov |
Hoechst 33258 in Chromatin and Nuclear Architecture Studies
Binding within Chromatin Context
The interaction of Hoechst 33258 with DNA is significantly influenced by the complex environment of chromatin, where DNA is tightly associated with histone proteins.
Influence of Histone Association on Dye Binding
The presence of histone proteins modulates the binding of Hoechst 33258 to DNA. Chromosomal proteins can sterically hinder the dye, effectively excluding it from approximately half of the potential binding sites that would be available on naked DNA. nih.gov This observation underscores the critical role of chromatin structure in dictating the accessibility of DNA to small molecules. Furthermore, studies have shown that post-translational modifications of histones, such as acetylation and methylation, can alter chromatin structure and, consequently, may influence the binding of Hoechst 33258. nih.govmdpi.com While direct evidence linking specific histone modifications to altered Hoechst 33258 binding is an area of ongoing research, the principle that histone modifications regulate chromatin accessibility is well-established. nih.govmdpi.com
Differential Binding Modes to DNA within Chromatin
Hoechst 33258 exhibits multiple binding modes to DNA, and these are also relevant within the chromatin context. mdpi.comnih.govnih.gov The primary and most well-characterized mode is a high-affinity binding to the minor groove of B-DNA, particularly at sequences rich in adenine (B156593) and thymine (B56734) (AT). mdpi.comaatbio.com This interaction is responsible for the strong fluorescence enhancement that makes the dye so useful. mdpi.com
In addition to this high-affinity binding, a secondary, lower-affinity binding mode has been described, which is thought to involve nonspecific interactions with the DNA sugar-phosphate backbone. mdpi.com This secondary binding becomes more prominent at higher dye-to-phosphate ratios. nih.gov Interestingly, studies have revealed that at these higher concentrations, the binding can induce fluorescence quenching and even precipitation of chromatin. nih.gov The presence of histones influences these binding modes; for instance, type 2 binding to histone-depleted chromatin has been shown to be cooperative. nih.gov
The table below summarizes the key binding characteristics of Hoechst 33258.
| Binding Characteristic | Description | Key References |
| Primary Binding Site | Minor groove of DNA, with a preference for AT-rich sequences. | mdpi.comaatbio.comwikipedia.org |
| High-Affinity Binding | Specific interaction with the B-DNA minor groove (Kd ~1-10 nM). | mdpi.comaatbio.com |
| Low-Affinity Binding | Nonspecific interaction with the DNA sugar-phosphate backbone (Kd ~1000 nM). | mdpi.com |
| Influence of Histones | Chromosomal proteins reduce the number of available binding sites. | nih.gov |
| Concentration Effects | Higher concentrations can lead to secondary binding, fluorescence quenching, and chromatin precipitation. | nih.govnih.gov |
Probing Chromatin Condensation and Organization
Studies have demonstrated a direct correlation between Hoechst 33258 concentration and the morphological changes in DNA, leading to condensation. nih.gov This property is particularly valuable in studies of apoptosis, or programmed cell death, where one of the hallmark features is chromatin condensation and nuclear fragmentation. wisdomlib.orginterchim.fr As cells undergo apoptosis, their nuclei stained with Hoechst 33258 exhibit a characteristic pattern of bright, condensed, and often fragmented fluorescence, which is easily distinguishable from the uniform, diffuse staining of healthy nuclei. interchim.frresearchgate.netresearchgate.net
The ability of Hoechst 33258 to reveal different levels of chromatin condensation has been utilized in various research contexts. For example, it has been used to assess nuclear morphological changes associated with aging, where an increase in apoptotic nuclei with condensed chromatin can be observed. researchgate.net
Nuclear Staining for Morphological Analysis
Hoechst 33258 is widely employed as a general nuclear counterstain in fluorescence microscopy. interchim.frnih.gov Its blue fluorescence provides a clear demarcation of the nucleus, allowing for the identification and orientation of cellular structures in immunofluorescence experiments. nih.gov This is particularly useful when co-staining with other fluorescent probes that label specific proteins or cellular compartments, as the Hoechst stain provides a reference for nuclear location.
The morphological details revealed by Hoechst 33258 staining are crucial for a variety of analyses. In addition to identifying apoptotic cells, it allows for the differentiation between different cell types based on nuclear size and shape. For example, it can help distinguish between lymphoid and non-lymphoid cells. interchim.frnih.gov The clear visualization of nuclear morphology, including features like nuclear shrinkage and chromatin condensation, provides valuable insights into cellular health and function. researchgate.net The staining procedure is relatively simple and can be used on both live and fixed cells, further enhancing its versatility as a tool for nuclear morphological analysis. biotium.comdojindo.com
The following table outlines the key applications of Hoechst 33258 in studying chromatin and nuclear morphology.
| Application | Description | Key References |
| Probing Chromatin Condensation | Fluorescence intensity correlates with the degree of chromatin compaction, highlighting condensed regions. | nih.govnih.gov |
| Apoptosis Detection | Identifies apoptotic cells through their characteristic condensed and fragmented nuclei. | wisdomlib.orginterchim.frresearchgate.netresearchgate.net |
| Nuclear Counterstaining | Provides a clear blue fluorescent signal for nuclear identification in multicolor imaging. | interchim.frnih.gov |
| Morphological Analysis | Allows for the assessment of nuclear size, shape, and chromatin organization to differentiate cell types and states. | nih.govresearchgate.net |
Advanced Spectroscopic and Biophysical Characterization of Hoechst 33258 Nucleic Acid Complexes
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy is a powerful tool for probing the binding of Hoechst 33258 to DNA. The dye's fluorescence properties are highly sensitive to its local environment, making it an excellent reporter for binding events and conformational changes.
Fluorescence Enhancement Upon DNA Binding
A hallmark of the interaction between Hoechst 33258 and double-stranded DNA (dsDNA) is a significant enhancement of its fluorescence. syronoptics.commdpi.com When unbound in an aqueous solution, the dye exhibits minimal fluorescence. thermofisher.com However, upon binding to the minor groove of dsDNA, particularly in adenine-thymine (A-T) rich regions, its fluorescence intensity increases dramatically, by as much as 30-fold. mdpi.com This enhancement is attributed to the suppression of rotational relaxation and a reduction in hydration upon binding to the DNA. mdpi.com The optimal binding site for this fluorescence enhancement is a sequence of at least three consecutive A-T base pairs. mdpi.comillinois.edu
The quantum yield of Hoechst 33258, a measure of its fluorescence efficiency, is consequently much higher when bound to DNA compared to its free state in solution. This property is fundamental to its widespread use as a DNA stain in various applications, including fluorescence microscopy and flow cytometry. syronoptics.comlumiprobe.com The fluorescence intensity is also influenced by pH, with an increase observed as the pH of the solvent rises. lumiprobe.com
Excitation and Emission Spectra Analysis
The binding of Hoechst 33258 to dsDNA is accompanied by characteristic shifts in its excitation and emission spectra. When complexed with DNA, Hoechst 33258 typically exhibits an excitation maximum around 351-352 nm and an emission maximum in the blue region of the spectrum, at approximately 454-463 nm. illinois.edulumiprobe.comaatbio.comfluorofinder.com In contrast, the unbound dye has a broader emission in the range of 510–540 nm. lumiprobe.com
This significant difference between the excitation and emission maxima, known as the Stokes shift, is a valuable feature in multicolor labeling experiments as it minimizes spectral overlap with other fluorophores. lumiprobe.com The binding of the dye to the minor groove of DNA is responsible for these spectral changes. syronoptics.comlumiprobe.com Furthermore, upon exposure to UV light, DNA-bound Hoechst 33258 can undergo photoconversion to a green-emitting form. researchgate.netnih.govnih.gov
Time-Resolved Fluorescence Measurements and Lifetime Components
Time-resolved fluorescence studies have revealed that the fluorescence decay of Hoechst 33258 is complex and can be described by multiple lifetime components. These measurements provide deeper insights into the different binding modes and the dynamics of the dye-DNA complex. nih.gov The fluorescence decay of Hoechst 33258 is sensitive to its environment, and analysis of the decay kinetics can distinguish between different bound states. For instance, studies have shown evidence for at least two different binding modes of Hoechst 33258 to DNA. nih.gov
In aqueous solution, the photophysical behavior of Hoechst 33258 is significantly influenced by pH. A fast flipping motion between the two benzimidazole (B57391) rings is thought to be a primary mechanism for its rapid fluorescence decay. nih.gov The dicationic form of the dye, which is more planar, is suggested to be the more fluorescent species, similar to its conformation when bound in the minor groove of DNA. nih.gov
Fluorescence Quenching by DNA Analogs (e.g., Bromodeoxyuridine)
The fluorescence of Hoechst 33258 is effectively quenched when it binds to DNA that has incorporated analogs such as 5-bromodeoxyuridine (BrdU). illinois.edulumiprobe.comnih.govnih.gov This quenching phenomenon is the basis for widely used techniques to monitor DNA synthesis and cell cycle progression. illinois.edulumiprobe.com When BrdU is incorporated into newly synthesized DNA in place of thymidine, it is believed to deform the minor groove. illinois.edulumiprobe.com This deformation prevents the Hoechst dye from achieving its optimal binding conformation, leading to a loss of fluorescence, even though the dye may still bind with high affinity. illinois.edu
Interestingly, the quenching mechanism may not be a simple heavy-atom effect. Studies have suggested that a photochemical reaction involving Hoechst 33258 might be responsible for the observed fluorescence quenching when bound to halogenated DNAs. nih.gov
Room Temperature Phosphorescence (RTP) Characteristics
In addition to fluorescence, Hoechst 33258 can also exhibit room temperature phosphorescence (RTP), which is the emission of light from a triplet excited state. The phosphorescence of Hoechst 33258 can be harnessed in the development of specialized probes. For example, by linking Hoechst 33258 to a phosphorescent ruthenium complex, a sensor for monitoring oxygen levels within the nucleus has been created. mdpi.com The phosphorescence of the ruthenium complex is efficiently quenched by oxygen, providing a means to measure its concentration. mdpi.com
Absorption Spectroscopy and UV-Vis Analysis
UV-Visible absorption spectroscopy is another key technique for characterizing the interaction of Hoechst 33258 with DNA. Binding of the dye to DNA results in distinct changes in its absorption spectrum. nih.govtandfonline.com Typically, a decrease in the extinction coefficient (hypochromicity) and a shift of the absorption maximum to a longer wavelength (bathochromic shift) are observed upon binding. nih.govresearchgate.net These spectral changes provide evidence for the interaction and can be used to determine binding parameters.
The titration of DNA with Hoechst 33258 can be monitored by observing the changes in the UV-Vis spectrum. In some cases, an isosbestic point may be observed. An isosbestic point is a specific wavelength at which the absorbance of a sample remains constant during a chemical reaction or a change in physical conditions. wikipedia.org The presence of an isosbestic point in the absorption spectra of DNA-ligand complexes can indicate a simple equilibrium between two species, a free and a bound form. researchgate.net The appearance of isosbestic points has been used to study the binding of various ligands to DNA and can provide evidence for different binding modes. researchgate.net
The table below summarizes the key spectroscopic properties of Hoechst 33258 in its free and DNA-bound states.
| Property | Unbound Hoechst 33258 | DNA-Bound Hoechst 33258 |
| Excitation Maximum | ~360 nm | ~351-352 nm illinois.edulumiprobe.com |
| Emission Maximum | ~510-540 nm lumiprobe.com | ~454-463 nm illinois.edulumiprobe.comaatbio.comfluorofinder.com |
| Fluorescence | Minimal thermofisher.com | Significantly Enhanced syronoptics.commdpi.com |
| Absorption Maximum | Varies | Shifted to longer wavelengths nih.govresearchgate.net |
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of molecules, has been instrumental in probing the conformational changes of DNA upon binding to Hoechst 33258. While early studies suggested that Hoechst 33258 binding does not significantly alter the CD spectrum of DNA, indicating a non-intercalative binding mode, more recent investigations have revealed a more complex picture. nih.gov
The interaction of Hoechst 33258 with DNA can result in multiple binding modes, each with a distinct CD signature. Research has identified at least three types of complexes: monomer, dimer, and tetramer forms of the dye bound to the DNA. nih.gov The monomeric binding in the minor groove of AT-rich sequences typically shows a positive induced CD signal in the dye's absorption region. As the concentration of the dye increases, dimer and even tetramer formation within the minor groove can occur, leading to characteristic changes in the CD spectrum. nih.govresearchgate.net These different binding modes are dependent on the dye-to-DNA ratio and the specific nucleotide sequence. For instance, with poly[d(AT)]·poly[d(AT)], distinct CD signals corresponding to monomer and dimer binding have been observed, with the dimer formation becoming more prominent at higher dye concentrations. researchgate.net
Conversely, when interacting with GC-rich sequences where minor groove binding is sterically hindered by the exocyclic amino group of guanine, Hoechst 33258 can adopt an intercalative binding mode, which is reflected by a negative reduced dichroism in electric linear dichroism studies, a technique related to CD. nih.gov
| Technique | DNA Type | Hoechst 33258 Concentration | Key Finding |
| Circular Dichroism | poly[d(AT)]·poly[d(AT)] | Low | Monomer binding in the minor groove with a characteristic positive CD signal. researchgate.net |
| Circular Dichroism | poly[d(AT)]·poly[d(AT)] | High | Formation of dye dimers and tetramers in the minor groove, leading to distinct changes in the CD spectrum. nih.govresearchgate.net |
| Electric Linear Dichroism | GC-rich DNA | Not specified | Negative reduced dichroism, suggesting an intercalative binding mode due to steric hindrance in the minor groove. nih.gov |
Surface-Enhanced Raman Spectroscopy (SERS) for Binding Mode Elucidation
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool to elucidate the specific binding modes of Hoechst 33258 with DNA at the molecular level. By amplifying the Raman signals of molecules adsorbed on or near metallic nanostructures, SERS provides detailed vibrational information about the dye-DNA interaction.
Studies using SERS have successfully differentiated between the binding of Hoechst 33258 to AT-rich and GC-rich DNA sequences. researchgate.net When interacting with poly(dA-dT)·poly(dA-dT), which is rich in AT base pairs, the SERS spectra indicate a deep insertion of the Hoechst 33258 molecule into the minor groove. researchgate.net This is consistent with the well-established primary binding mode of the dye.
In contrast, for GC-rich sequences like poly(dG-dC)·poly(dG-dC), the SERS data suggests a different binding mechanism. The spectral changes are indicative of partial intercalation of the dye between the GC base pairs, likely accessed through the major groove. researchgate.net This dual binding potential highlights the versatility of the Hoechst 33258 molecule in adapting its interaction based on the local DNA structure.
| DNA Sequence | Hoechst 33258 Binding Mode (inferred from SERS) |
| poly(dA-dT)·poly(dA-dT) | Deep insertion into the minor groove. researchgate.net |
| poly(dG-dC)·poly(dG-C) | Partial intercalation between base pairs, likely via the major groove. researchgate.net |
| Calf Thymus DNA | Dominated by dye's spectral characteristics due to random AT and GC sequences affecting uniform binding. researchgate.net |
Two-Dimensional Infrared (2D-IR) Spectroscopy for Ligand-DNA Interactions
Two-Dimensional Infrared (2D-IR) spectroscopy offers a unique window into the dynamic and structural changes of both the ligand and the DNA upon complex formation. This technique has been pivotal in revealing that the binding of Hoechst 33258 to DNA is not a simple rigid docking but rather follows an "induced fit" model. nih.gov
Upon binding to its preferred A-tract sequences, 2D-IR studies have shown that Hoechst 33258 causes a significant perturbation of the DNA structure. nih.gov A key finding is the displacement of the "spine of hydration," a structured chain of water molecules residing in the minor groove of B-DNA. researchgate.net The removal of these water molecules is a crucial step in the binding process.
Furthermore, 2D-IR has revealed subtle but important changes in the DNA's conformation, such as alterations in the base propeller twists. researchgate.net These structural adjustments in the DNA allow for a more optimal fit of the Hoechst 33258 molecule, maximizing the favorable enthalpic contributions to the binding energy. This induced fit mechanism is more pronounced in the preferred A-tract binding sites compared to less optimal alternating A-T sequences, providing a molecular basis for the dye's sequence selectivity. nih.gov
| Observation from 2D-IR | Consequence for Hoechst 33258-DNA Interaction |
| Loss of the minor groove's "spine of hydration". researchgate.net | Facilitates the entry and binding of the Hoechst 33258 molecule into the minor groove. |
| Perturbation of base propeller twists. researchgate.net | Represents an "induced fit" mechanism where the DNA structure adapts to optimize the binding of the dye. |
| More significant structural changes in A-tract sequences compared to alternating A-T sequences. nih.gov | Explains the higher affinity and sequence selectivity of Hoechst 33258 for A-tract regions. |
Atomic Force Microscopy (AFM) for DNA Condensation Studies
Atomic Force Microscopy (AFM) has provided direct visual evidence of the dramatic structural changes that DNA undergoes in the presence of Hoechst 33258, most notably DNA condensation. AFM allows for the imaging of individual DNA molecules, revealing morphological changes that are dependent on the concentration of the dye. nih.gov
At low concentrations, Hoechst 33258 binds to the minor groove without causing significant large-scale structural changes. However, as the concentration of Hoechst 33258 increases, it induces a striking condensation of the DNA molecules. nih.gov These condensates can adopt various morphologies, including toroidal and rod-like structures. nih.gov
Interestingly, this condensation phenomenon appears to be largely independent of the DNA sequence, as it has been observed with both AT-rich and GC-rich polynucleotides. nih.gov The underlying mechanism for this condensation is believed to be a strong hydrophobic interaction, as the condensed structures can be reversed by treatment with a hydrophobic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
| Hoechst 33258 Concentration | Observed DNA Morphology (AFM) | Proposed Mechanism |
| Low | Individual, extended DNA molecules. nih.gov | Minor groove binding. |
| High | Condensed toroidal and rod-like structures. nih.govnih.gov | Hydrophobic interactions leading to DNA condensation. |
Gel Mobility Shift Assays for DNA-Protein Interactions
Gel Mobility Shift Assays (GMSA), also known as Electrophoretic Mobility Shift Assays (EMSA), are a cornerstone technique for studying DNA-protein interactions. The principle of GMSA is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA. This results in a "shifted" band corresponding to the DNA-protein complex.
The application of Hoechst 33258 in the context of GMSA can be multifaceted. On one hand, the dye itself can influence the electrophoretic mobility of DNA. It has been observed that Hoechst 33258 can, in some cases, enhance the mobility of DNA in an agarose gel, an effect that is opposite to the retardation seen with intercalating agents like ethidium (B1194527) bromide. researchgate.net This is an important consideration when interpreting GMSA results in the presence of the dye.
More significantly, GMSA can be employed to investigate the competitive binding between Hoechst 33258 and DNA-binding proteins. A notable example is the study of the interaction between the high mobility group protein I (HMG-I) and mouse satellite DNA. GMSA experiments have demonstrated that Hoechst 33258 can effectively compete with HMG-I for binding to the AT-rich satellite DNA. nih.gov The formation of the HMG-I-DNA complex is inhibited in the presence of increasing concentrations of Hoechst 33258, indicating that both the dye and the protein target the same or overlapping binding sites in the minor groove. nih.gov This competitive binding has implications for chromatin structure and function.
| Experiment | Key Finding from GMSA | Implication |
| GMSA of DNA with Hoechst 33258 | Enhanced electrophoretic mobility of DNA in agarose gel. researchgate.net | Important to consider when analyzing GMSA data in the presence of the dye. |
| GMSA with HMG-I protein, satellite DNA, and Hoechst 33258 | Hoechst 33258 competes with HMG-I for binding to satellite DNA, inhibiting the formation of the HMG-I-DNA complex. nih.gov | Suggests that Hoechst 33258 can modulate DNA-protein interactions in the cell, potentially affecting chromatin structure. |
Design, Synthesis, and Functionalization of Hoechst 33258 Derivatives
Rational Design Strategies for Modified Binding Affinity and Specificity
The rational design of Hoechst 33258 derivatives aims to modulate their affinity and sequence specificity for DNA. One strategy involves the synthesis of molecules with an extended number of benzimidazole (B57391) units. For instance, trisbenzimidazoles have been synthesized in an effort to increase the binding affinity compared to the parent bisbenzimidazole structure of Hoechst 33258. mdpi.com Similarly, the creation of furamidine–benzimidazoles represents another attempt to enhance binding characteristics. mdpi.com
Another innovative approach is the development of bidentate ligands, where two Hoechst 33258 units are connected by a linker. elsevier.com This design is intended to enable cooperative binding to two separate A3T3 binding sites on a DNA strand. elsevier.com Research has shown that these bidentate ligands exhibit selective affinity for DNA containing two A3T3 motifs, with the length of the linker influencing the preferred spacing between the binding sites. elsevier.com For example, a derivative with a longer polyether linker, referred to as Long Bis-H, demonstrated specific binding to DNA with two A3T3 motifs separated by six non-binding base pairs. elsevier.com This approach highlights the potential to create derivatives that can recognize specific arrangements of binding sites within the DNA.
Computational modeling has also been employed to guide the design of novel derivatives. By predicting the interactions between a ligand and DNA at the atomic level, researchers can propose structural modifications to achieve desired binding properties. rjpbr.com This has led to the synthesis of analogues, such as a bisbenzoxazole version of Hoechst 33258, designed with the potential for GC-selective DNA binding. rjpbr.com
The following table summarizes some of the rational design strategies employed for modifying Hoechst 33258:
| Design Strategy | Example Derivative Class | Desired Outcome |
| Extension of Core Structure | Trisbenzimidazoles, Furamidine–benzimidazoles | Increased binding affinity |
| Bidentate Ligand Design | Bis-Hoechst 33258 with linkers | Cooperative binding to multiple sites, sequence length discrimination |
| Computational Modeling | Bisbenzoxazole analogues | Altered base pair specificity (e.g., GC-selectivity) |
Impact of Linker Chemistry and Length on Cellular Uptake and DNA Binding
Systematic studies have revealed that the length of the linker is a key determinant of binding affinity and subcellular localization. mdpi.com It has been observed that excessively long linkers can weaken the binding of the Hoechst moiety to DNA. mdpi.com Furthermore, linker length affects where the probe accumulates within the cell. Probes with shorter linkers, typically up to eight atoms, tend to localize within the nucleus. mdpi.com In contrast, derivatives with longer linkers are often found in both the nucleus and the extranuclear space. mdpi.com
This relationship between linker length and localization is a critical consideration in the design of Hoechst-based probes for specific intracellular applications. The ability to control the subcellular destination of a probe by simply adjusting the linker length provides a powerful tool for cell biologists.
Conjugation with Other Biomolecules and Functional Moieties
The phenolic hydroxyl group of Hoechst 33258 serves as a convenient attachment point for linkers, allowing for its conjugation with a wide array of other molecules. mdpi.com This modular approach, often referred to as "Hoechst tagging," has led to the development of sophisticated probes with novel functionalities. mdpi.com
A primary application of Hoechst tagging is to use the Hoechst 33258 core as a DNA-targeting module. mdpi.com By attaching other small molecules or fluorophores to Hoechst 33258, these moieties can be specifically delivered to the nucleus. mdpi.com This strategy has been successfully used to convert simple fluorescent dyes, which would otherwise distribute throughout the cell, into nucleus-selective imaging probes. mdpi.com For example, fluorescein (FL), tetramethylrhodamine (TMR), and BODIPY (BDP) have all been conjugated to Hoechst 33258 to create probes that specifically stain the nucleus. mdpi.com
The conjugation of Hoechst 33258 with sensor molecules has enabled the development of probes that can measure specific analytes within the nucleus. A notable example is the creation of an intranuclear oxygen sensor. mdpi.com In this design, Hoechst 33258 is linked to a phosphorescent ruthenium complex. mdpi.comresearchgate.net The phosphorescence of the ruthenium complex is quenched by oxygen, meaning the light intensity emitted by the probe is inversely proportional to the local oxygen concentration. mdpi.comresearchgate.net This allows for the monitoring of oxygen levels specifically within the nuclear compartment. mdpi.com Another example is the development of a nuclear pH sensor, hoeFL, which allows for the specific visualization of nuclear pH. mdpi.com
Hoechst tagging has also been utilized to control the intracellular location of proteins. mdpi.com By conjugating Hoechst 33258 to a ligand that binds to a specific protein, the entire protein-ligand-Hoechst complex can be anchored to the DNA in the nucleus. mdpi.com This concept of "self-localizing ligands" has been demonstrated by synthesizing probes that conjugate Hoechst with ligands for the E. coli dihydrofolate reductase (eDHFR) protein or the FKBP F36V protein. mdpi.com When these probes are introduced into cells expressing the corresponding proteins, the proteins are effectively relocated to the nucleus. mdpi.com
The following table provides examples of Hoechst 33258 conjugates and their functions:
| Conjugated Moiety | Resulting Probe | Function |
| Fluorescein (FL) | hoeFL | Nucleus-selective imaging, nuclear pH sensor |
| Ruthenium complex | Ru-Hoechst | Intranuclear oxygen sensor |
| Trimethoprim (TMP) | hoeTMP | Relocates eDHFR protein to the nucleus |
Influence of Substituents on Binding Characteristics and Biological Activity
Modifications to the core structure of Hoechst 33258 through the addition of various substituents can have a profound impact on its DNA binding properties and subsequent biological activity. Even seemingly minor changes, such as the addition of a methyl or ethyl group, can alter the molecule's affinity for DNA and its cellular permeability. mdpi.com
For instance, the addition of a lipophilic ethyl group to create Hoechst 33342 significantly increases its cell permeability compared to Hoechst 33258. mdpi.com This makes Hoechst 33342 a preferred choice for staining living cells. mdpi.com
These findings underscore the sensitivity of the Hoechst 33258-DNA interaction to subtle structural changes in the dye molecule. This sensitivity allows for the fine-tuning of binding characteristics through targeted chemical modifications.
The following table summarizes the influence of specific substituents on the properties of Hoechst derivatives:
| Substituent | Position | Effect |
| Ethyl group | N/A (on piperazine ring) | Increased cell permeability (Hoechst 33342) |
| Methyl group | Ortho position of phenyl ring | Little effect on monomer binding, reduces strength of tetramer binding |
| Isopropyl group | Ortho position of phenyl ring | Lowers affinity for DNA, prevents dimer formation in the minor groove |
Application in DNA-Based Asymmetric Catalysis
The inherent chirality of the DNA double helix has positioned it as a compelling scaffold for asymmetric catalysis. A key strategy in this field involves the use of non-covalent interactions to anchor a catalytically active metal complex to the DNA structure. The well-known DNA minor groove binder, Hoechst 33258, has been effectively repurposed as an anchoring moiety for this purpose. researchgate.netacs.org By functionalizing the Hoechst 33258 core with a chelating unit capable of coordinating with a transition metal, hybrid catalysts are formed that leverage the chiral environment of DNA to induce enantioselectivity in chemical reactions. acs.orgnih.gov
The design of these hybrid catalysts hinges on the principle that the proximity of the catalytic event to the chiral DNA backbone will influence the stereochemical outcome of the reaction. nih.govanr.fr Hoechst 33258's preference for binding to the minor groove of AT-rich regions of DNA allows for a degree of sequence-specific positioning of the catalyst. mdpi.comresearchgate.net This offers the potential for compartmentalization and even the possibility of reversing the enantioselectivity of a given reaction by altering the DNA sequence. researchgate.netacs.org
Design and Synthesis of Hoechst 33258 Derivatives
The synthesis of catalytically active Hoechst 33258 derivatives typically involves modification of its phenolic hydroxyl group. mdpi.com This functional group provides a convenient handle for the attachment of a linker arm which, in turn, is connected to a metal-chelating ligand. acs.orgmdpi.com The nature of this linker, whether flexible or rigid, has been shown to significantly impact the binding affinity of the derivative to DNA and, consequently, the catalytic efficiency. acs.org
One synthetic approach involves the conversion of the phenol to a triflate, which can then undergo transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce an alkyne-based linker. acs.org Alternatively, Williamson ether synthesis can be employed to attach different linker moieties. mdpi.com A common strategy involves a multi-step synthesis that first introduces an aldehyde group onto the Hoechst core. This aldehyde then serves as a reactive point for reductive amination with various amines, allowing for the facile introduction of a diverse range of chelating groups and linker lengths. acs.org
Research Findings and Catalytic Applications
The efficacy of Hoechst 33258-based catalysts has been demonstrated in various asymmetric reactions. Spectroscopic studies, including UV-vis absorption, fluorescence, and circular dichroism, have been instrumental in characterizing the interaction between the Hoechst derivatives and DNA, confirming their binding to the minor groove. researchgate.netacs.org Thermal melting experiments have further quantified the stabilizing effect of these derivatives on the DNA duplex, with some derivatives showing a significant increase in the melting temperature (ΔTm), indicative of strong binding. acs.org
A strong correlation has been observed between the DNA binding affinity of the Hoechst derivative and the enantioselectivity achieved in the catalyzed reaction. anr.fr For instance, in copper-catalyzed Diels-Alder reactions, the use of a Hoechst 33258-bipyridine conjugate in the presence of salmon testes DNA has yielded significant enantiomeric excess (ee). The level of enantioselectivity is often dependent on the specific DNA sequence used, highlighting the role of the chiral microenvironment provided by the DNA. nih.gov
The modular design of these catalysts allows for fine-tuning of their properties. By systematically altering the length and flexibility of the linker connecting the Hoechst moiety to the chelating unit, researchers can optimize the positioning of the catalytic center within the DNA minor groove, thereby influencing the stereochemical outcome of the reaction. acs.orgnih.gov This approach has led to the development of highly selective catalysts for a range of synthetic transformations. anr.fr
Table 1: Hoechst 33258 Derivatives and their DNA Binding Properties
| Compound | Linker Type | ΔTm (°C) with ct-DNA | Binding Constant (Ka, M-1) with ct-DNA |
|---|---|---|---|
| Hoechst 33258 | - | 7.1 | 5.8 x 105 |
| Derivative 3a | Flexible Amine | 7.2 | 6.2 x 105 |
| Derivative 3b | Flexible Amine | 7.0 | 5.9 x 105 |
| Derivative 3c | Flexible Amine | 3.1 | 2.5 x 105 |
| Derivative 4e | Rigid Alkyne | No significant enhancement | Not reported |
Data sourced from ACS Catalysis. acs.org
Molecular and Cellular Effects Beyond Staining
Modulation of DNA Structure and Dynamics
The interaction of Hoechst 33258 with DNA is not passive; it actively modifies the physical and dynamic properties of the nucleic acid. These structural alterations range from large-scale condensation to fine-tuned changes in the helical parameters of the DNA molecule.
Subtle Effects on DNA Propeller Twists
The binding of Hoechst 33258 within the minor groove of DNA induces subtle but significant changes to the DNA's conformation. Structural studies of a Hoechst 33258-DNA complex have shown that the binding modifies the helical structure of the DNA dodecamer nih.gov. Specifically, in DNA segments with alternating adenine-thymine (AT) sequences, the binding of the dye can reverse the typical pattern of helical twist. Where alternating AT sequences would normally exhibit a small helical twist at the Adenine-Thymine (ApT) step and a large twist at the Thymine-Adenine (TpA) step, the presence of Hoechst 33258 results in a larger twist at the ApT steps nih.gov. This demonstrates the considerable plasticity of the DNA molecule and the ability of minor groove binders to fine-tune its structure nih.gov.
Interference with DNA Processing Enzymes
By binding to DNA, Hoechst 33258 can act as a physical impediment to enzymes that process DNA, leading to the inhibition of their catalytic activities. This interference is particularly notable with enzymes that unwind or alter the topology of DNA.
Topoisomerase I Inhibition Mechanism
Hoechst 33258 is a known inhibitor of mammalian DNA topoisomerase I. Its inhibitory action is multifaceted. A primary mechanism is nonspecific, arising from the compound's strong affinity for the DNA minor groove. This binding can physically obstruct the enzyme from accessing its DNA substrate, thereby inhibiting its function.
However, research also indicates a more specific mechanism of action. Hoechst 33258 can interrupt the breakage and reunion cycle of the topoisomerase I reaction. This mode of action traps the reversible enzyme-DNA cleavage complex, which is a characteristic of topoisomerase poisons. The presence of both supercoiled and relaxed DNA as reaction products at higher concentrations of the dye is indicative of true enzyme inhibition.
| Enzyme | Reported IC50 (μM) |
|---|---|
| E. coli DNA Topoisomerase I | 19.50 ± 1.32 |
| Human DNA Topoisomerase II | ~50 (complete inhibition) |
Influence on Gene Expression and Transcriptional Regulation
The binding of Hoechst 33258 to DNA can have downstream consequences for gene expression. By altering DNA structure and enzyme accessibility, it can influence the processes of transcription and the expression of specific genes, particularly in experimental systems.
Transgene Overexpression in In Vitro Systems
Hoechst 33258 has been shown to enhance and accelerate transgene expression mediated by recombinant adeno-associated virus (rAAV) in in vitro systems, such as in airway epithelia. This effect is particularly pronounced when the transgene is under the control of the cytomegalovirus (CMV) promoter. The mechanism involves the activation of the CMV promoter by Hoechst 33258. While this activation is observed with transfected plasmid DNA, the effect is significantly enhanced when the promoter is within the context of an AAV vector. This suggests that Hoechst 33258 can be a useful tool in experimental settings to augment the expression of AAV-delivered transgenes, especially when initial expression levels are low. The effect is dose-dependent and appears to be independent of the AAV serotype used.
| System | Observation | Proposed Mechanism |
|---|---|---|
| AAV-mediated transduction in airway epithelia | Dramatically augments and accelerates transgene expression. | Activation of the CMV promoter. |
| Transfected plasmid DNA | Increases expression from genes driven by the CMV promoter. | Activation of the CMV promoter. |
Cell Cycle Perturbation Mechanisms
Hoechst 33258 is known to cause disruptions in the normal progression of the cell cycle, most notably inducing an arrest in the G2/M phase. This effect is a direct consequence of its interaction with DNA and the subsequent activation of cellular checkpoint mechanisms.
G2/M Phase Arrest
The accumulation of cells in the G2/M phase of the cell cycle is a well-documented effect of Hoechst 33258 treatment. This arrest is a protective mechanism that prevents cells with damaged or improperly replicated DNA from entering mitosis. The presence of Hoechst 33258 bound to the DNA can be interpreted by the cell as a form of DNA damage, triggering a cascade of signaling events that halt cell cycle progression.
The G2/M checkpoint is a critical regulatory point, ensuring the fidelity of genetic information before cell division. Key molecular players in this checkpoint include the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are activated in response to DNA damage. Once activated, these kinases phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.
These activated checkpoint kinases, in turn, target and inactivate the Cdc25 family of phosphatases, particularly Cdc25C. The inactivation of Cdc25C prevents it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. Consequently, the cell cycle is halted at the G2/M transition. While the precise signaling cascade initiated by Hoechst 33258 binding is not fully elucidated, it is highly probable that it engages this canonical G2/M checkpoint pathway.
| Key Protein | Role in G2/M Arrest |
| ATM/ATR | Sense DNA damage and initiate the checkpoint signaling cascade. |
| Chk1/Chk2 | Mediate the signal from ATM/ATR to downstream effectors. |
| Cdc25C | When active, promotes entry into mitosis; inactivated by Chk1/Chk2. |
| Cyclin B1/CDK1 | The primary driver of mitotic entry; remains inactive when Cdc25C is inhibited. |
Interference with DNA Replication at the Molecular Level
The binding of Hoechst 33258 to the minor groove of DNA can physically obstruct the progression of the DNA replication machinery, leading to replication stress and the potential for incomplete DNA synthesis. This interference occurs at a fundamental molecular level.
DNA replication is a complex process involving the coordinated action of numerous enzymes and proteins. The DNA helicase unwinds the double helix, creating a replication fork, and DNA polymerase synthesizes the new DNA strands. The presence of Hoechst 33258 molecules nestled in the minor groove can act as a roadblock, impeding the movement of DNA polymerase along the template strand. This can lead to the stalling of replication forks.
Furthermore, Hoechst 33258 has been shown to inhibit the activity of DNA topoisomerases. nih.gov Topoisomerases are essential for relieving the torsional stress that builds up ahead of the replication fork as the DNA unwinds. By inhibiting topoisomerase I and II, Hoechst 33258 can contribute to the accumulation of supercoils, which can further hinder the progression of the replication fork and lead to DNA strand breaks. This disruption of DNA replication can trigger the S-phase checkpoint, which can also contribute to the observed G2/M arrest as the cell attempts to repair the damage before proceeding with division.
| Replication Component | Effect of Hoechst 33258 Interference |
| DNA Polymerase | Physical obstruction by the bound dye can stall its progression along the DNA template. |
| DNA Helicase | While not a direct inhibitor, the stabilized DNA structure may impede unwinding. |
| Topoisomerase I & II | Inhibition of activity leads to unresolved DNA supercoiling and replication fork collapse. nih.gov |
Future Research Directions and Emerging Applications
Elucidating Fine Details of Nuclear Processes with Hoechst-Based Probes
The unique DNA-binding properties of Hoechst 33258 make it an invaluable probe for investigating the intricate processes occurring within the cell nucleus. Further developments in Hoechst-based probes are poised to reveal finer details of nuclear architecture and function mdpi.com.
One promising area is the use of Hoechst 33258 in super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM). This approach allows for the high-resolution mapping of DNA density and chromatin distribution within the nucleus nih.govresearchgate.net. Upon illumination with low-intensity 405 nm light, a subset of Hoechst 33258 molecules undergoes photoconversion to a green-emitting form. These photoconverted molecules can be individually localized, enabling the reconstruction of detailed chromatin organization maps nih.govresearchgate.net. This methodology is expected to provide new insights into fundamental nuclear processes like DNA replication, repair, and gene transcription by allowing for a more precise visualization of chromatin dynamics during these events nih.govresearchgate.net.
Furthermore, Hoechst 33258 is being utilized as a DNA-targeting moiety in the development of probes for nuclear proteomics. By conjugating Hoechst 33258 to a reactive group, such as a chloroacetyl group, the resulting probe can be directed to the nucleus to react with proteins in its immediate vicinity. These modified proteins can then be isolated and identified, offering a powerful tool for studying the protein composition of specific nuclear microenvironments mdpi.com.
Exploration of New Spectroscopic Techniques for Complex Characterization
A variety of spectroscopic techniques are being employed to gain a deeper understanding of the interactions between Hoechst 33258 and DNA. These methods provide detailed information about the binding modes, stoichiometry, and environmental sensitivity of the dye-DNA complex.
Ensemble and single-molecule fluorescence spectroscopy have been instrumental in characterizing the different binding modes of Hoechst 33258 to DNA nih.gov. These studies have revealed that at low dye-to-DNA base pair ratios, Hoechst 33258 primarily binds to the minor groove of AT-rich sequences, resulting in a significant increase in its fluorescence quantum yield. However, at higher ratios, other binding modes, including partial intercalation, may occur nih.gov.
Circular dichroism (CD) spectroscopy is another powerful tool for studying Hoechst 33258-DNA interactions. The binding of the dye to DNA induces changes in the CD spectrum of the DNA, providing information about the conformational changes in the DNA upon ligand binding acs.orgresearchgate.net. UV-Vis absorption spectroscopy is also widely used to determine the binding affinity and stoichiometry of Hoechst 33258 and its derivatives with DNA acs.orgnih.gov.
Fourier-transform infrared (FTIR) spectroscopy offers a means to investigate the specific interactions between Hoechst 33258 and the functional groups within the DNA grooves. Studies have shown that Hoechst 33258 interacts specifically with the thymidine C2=O carbonyl groups in the minor groove of AT-rich polymers tandfonline.com.
The following table summarizes key spectroscopic data for Hoechst 33258 and its complexes:
| Parameter | Free Hoechst 33258 | Hoechst 33258-DNA Complex | Spectroscopic Technique | Reference |
| Excitation Maximum | ~350 nm | ~351 nm | Fluorescence Spectroscopy | wikipedia.orglumiprobe.com |
| Emission Maximum | 510–540 nm | ~461 nm | Fluorescence Spectroscopy | wikipedia.orglumiprobe.com |
| Fluorescence Quantum Yield (Φf) | 0.02 (at pH 7.0) | 0.58 (at [H-258]/[DNA bp] ratio of 0.05) | Fluorescence Spectroscopy | nih.gov |
| Binding Affinity (Kd) | - | 1–10 nM (high affinity) | Fluorescence Spectroscopy | mdpi.comaatbio.com |
| Binding Affinity (Kd) | - | ~1000 nM (low affinity) | Fluorescence Spectroscopy | mdpi.comaatbio.com |
Rational Design of Highly Sequence-Specific DNA-Binding Molecules
The inherent preference of Hoechst 33258 for AT-rich sequences has spurred efforts to rationally design derivatives with altered or enhanced sequence specificity. This involves modifying the core structure of Hoechst 33258 to introduce new interactions with the DNA, enabling recognition of different base pairs or sequences.
One strategy involves the synthesis of bifunctional DNA ligands that combine the DNA-binding moiety of Hoechst 33258 with a chelating site for transition metals. These novel compounds can then be used in conjunction with DNA to create sequence-specific asymmetric catalysts acs.org. The affinity of these derivatives for DNA can be modulated by altering the linker between the Hoechst core and the metal-binding domain acs.org.
Another approach focuses on modifying the benzimidazole (B57391) rings of Hoechst 33258 to overcome the AT-selectivity and achieve recognition of GC base pairs. For instance, replacing one of the benzimidazoles with a pyridylimidazole and altering the position of the hydroxyl group on the phenyl ring can lead to ligands that can tolerate GC base pairs at one end of their binding site oup.com. The design of such molecules takes into account the sequence-dependent variations in the width of the DNA minor groove oup.com.
Furthermore, derivatives of Hoechst 33258 are being designed to target specific repeating RNA sequences implicated in diseases. By modularly assembling Hoechst-like scaffolds, researchers have created ligands that can bind with high affinity and specificity to disease-associated RNA repeats, such as the r(CUG) repeats in myotonic dystrophy type 1 nih.gov.
The binding affinities of some Hoechst 33258 derivatives are presented in the table below:
| Compound | Target DNA/RNA | Binding Affinity (Kd) | Technique | Reference |
| Hoechst 33258 | Calf Thymus DNA | 3 nM | Fluorescence | researchgate.net |
| Hoechst-IR | DNA | 0.2 nM | Not Specified | mdpi.com |
| Pentameric Hoechst Derivative | r(CUG)-repeat hairpin | 13 nM | Not Specified | nih.gov |
Advanced Methodologies for Single-Molecule Studies
The application of single-molecule techniques has provided unprecedented insights into the interactions of Hoechst 33258 with DNA. These methods allow for the direct observation and manipulation of individual molecules, revealing details that are often obscured in ensemble measurements.
As mentioned earlier, single-molecule localization microscopy (SMLM) has emerged as a powerful tool for high-resolution imaging of chromatin structure using Hoechst 33258 nih.govresearchgate.net. The stochastic photoconversion of the dye enables the precise localization of individual molecules, leading to the reconstruction of super-resolved images of DNA distribution in situ nih.govresearchgate.net.
Single-molecule stretching experiments using optical tweezers have also been employed to study the mechanical properties of DNA in the presence of Hoechst 33258. By measuring the force-extension curves of single DNA molecules at various ligand concentrations, researchers can decouple the different binding modes of the dye acs.org. These studies have revealed both noncooperative and strongly cooperative binding processes, as well as DNA condensation induced by the ligand acs.org.
Atomic force microscopy (AFM) has been used to visualize the tertiary structure changes in DNA duplexes upon binding of Hoechst 33258. These studies have not only confirmed the minor groove binding mode but have also revealed another binding mode that causes an unwinding of the DNA duplex. At higher concentrations, Hoechst 33258 can induce the formation of toroidal DNA condensates nih.gov.
Q & A
Q. What are the optimal protocols for preparing and storing Hoechst 33258 stock solutions?
Methodological Answer: Hoechst 33258 is highly soluble in water (up to 10 mg/mL). For stock solutions, dissolve the powder in sterile deionized water or PBS. Use the following table to calculate volumes for desired concentrations:
| Concentration (mM) | Volume (mL) per 1 mg | Volume (mL) per 5 mg | Volume (mL) per 10 mg |
|---|---|---|---|
| 1 | 1.8731 | 9.3654 | 18.7308 |
| 5 | 0.3746 | 1.8731 | 3.7462 |
| 10 | 0.1873 | 0.9365 | 1.8731 |
Storage: Aliquot and store at -20°C in light-protected tubes to prevent photodegradation. Avoid freeze-thaw cycles .
Q. What is the standard protocol for nuclear staining in fixed cells using Hoechst 33258?
Methodological Answer:
Fix cells with 4% paraformaldehyde for 15–20 minutes.
Permeabilize with 0.1% Triton X-100 (optional for cytoplasmic penetration).
Incubate with Hoechst 33258 (1–5 µg/mL in PBS) for 10–30 minutes at room temperature.
Rinse twice with PBS and mount for imaging.
Note: For live-cell imaging, omit fixation and permeabilization, but note reduced permeability compared to Hoechst 33342 .
Advanced Research Questions
Q. How can Hoechst 33258 concentration be optimized to minimize cytotoxicity in sensitive cell types?
Methodological Answer: Hoechst 33258 exhibits dose-dependent cytotoxicity due to DNA intercalation. For sensitive cells (e.g., primary neurons or stem cells):
- Start with low concentrations (0.1–1 µg/mL).
- Perform a viability assay (e.g., MTT or propidium iodide exclusion) across a concentration gradient.
- Use the lowest effective concentration that provides sufficient signal-to-noise ratio.
Critical Consideration: Prolonged incubation (>30 minutes) increases toxicity; limit exposure time .
Q. How does Hoechst 33258’s AT-binding specificity influence chromatin structure analysis?
Methodological Answer: Hoechst 33258 binds preferentially to AT-rich DNA regions in the minor groove, requiring ≥3 consecutive AT pairs for stable interaction. This specificity can:
Q. How can researchers address discrepancies in extinction coefficient values for Hoechst 33258?
Methodological Answer: Reported extinction coefficients vary (e.g., 45,000 M⁻¹cm⁻¹ in vs. 24,000 in other sources). To resolve discrepancies:
Prepare a 1 mM stock and measure absorbance at 350 nm.
Calculate the experimental extinction coefficient using Beer-Lambert law:
, where = concentration (M), = pathlength (cm).
Validate with fluorescence intensity curves using known DNA concentrations .
Q. What strategies mitigate autofluorescence interference in Hoechst 33258-based assays?
Methodological Answer: Autofluorescence in fixed cells or tissues (e.g., from fixatives like glutaraldehyde) can overlap with Hoechst 33258’s emission (460 nm). Mitigation steps:
Q. Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
